Paroxetine maleate Paroxetine maleate Paroxetine maleate is a maleate salt obtained by reaction of paroxetine with one equivalent of maleic acid. Highly potent and selective 5-HT uptake inhibitor that binds with high affinity to the serotonin transporter (Ki = 0.05 nM). Ki values are 1.1, 350 and 1100 nM for inhibition of [3H]-5-HT, [3H]-l-NA and [3H]-DA uptake respectively. Displays minimal affinity for alpha1-, alpha2- or beta-adrenoceptors, 5-HT2A, 5-HT1A, D2 or H1 receptors at concentrations below 1000 nM, however displays weak affinity for muscarinic ACh receptors (Ki = 42 nM). Antidepressant and anxiolytic in vivo. It has a role as an antidepressant, an anxiolytic drug, a serotonin uptake inhibitor, a hepatotoxic agent and a P450 inhibitor. It contains a paroxetinium(1+).
A serotonin uptake inhibitor that is effective in the treatment of depression.
Brand Name: Vulcanchem
CAS No.: 64006-44-6
VCID: VC0538655
InChI: InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1
SMILES: C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O
Molecular Formula: C23H24FNO7
Molecular Weight: 445.4 g/mol

Paroxetine maleate

CAS No.: 64006-44-6

Cat. No.: VC0538655

Molecular Formula: C23H24FNO7

Molecular Weight: 445.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Paroxetine maleate - 64006-44-6

Specification

CAS No. 64006-44-6
Molecular Formula C23H24FNO7
Molecular Weight 445.4 g/mol
IUPAC Name (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;(Z)-but-2-enedioic acid
Standard InChI InChI=1S/C19H20FNO3.C4H4O4/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;5-3(6)1-2-4(7)8/h1-6,9,14,17,21H,7-8,10-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,17-;/m0./s1
Standard InChI Key AEIUZSKXSWGSRU-QXGDPHCHSA-N
Isomeric SMILES C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=C\C(=O)O)\C(=O)O
SMILES C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O
Canonical SMILES C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.C(=CC(=O)O)C(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Paroxetine maleate [(3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine maleate] combines the base paroxetine with maleic acid in a 1:1 stoichiometric ratio . The parent compound paroxetine features a piperidine core substituted with fluorophenyl and benzodioxolyloxymethyl groups, conferring stereochemical specificity critical for pharmacological activity. Key molecular parameters include:

PropertyValueSource
Molecular formulaC₁₉H₂₀FNO₃·C₄H₄O₄
Molecular weight329.36 g/mol (base)
435.45 g/mol (salt)
CAS Registry Number64006-44-6

Stereochemical Configuration

The (3S,4R) configuration ensures optimal binding to SERT, as demonstrated by cryo-electron microscopy (cryo-EM) studies of the paroxetine-SERT complex . Halogen substitution experiments replacing the 4-fluoro group with bromine or iodine maintain binding potency while enabling crystallographic characterization through anomalous scattering .

Pharmacological Profile

Serotonin Transporter Inhibition

Paroxetine maleate demonstrates exceptional SERT affinity (Kᵢ = 0.05 nM), exceeding its activity at norepinephrine (Kᵢ = 350 nM) and dopamine (Kᵢ = 1,100 nM) transporters . This 7,000-fold selectivity ratio underpins its clinical specificity:

TransporterInhibition Kᵢ (nM)Selectivity Ratio vs. SERT
SERT0.051
NET3507,000
DAT1,10022,000

Receptor Interaction Spectrum

At therapeutic concentrations (<100 nM), paroxetine maleate shows negligible binding to:

  • Adrenergic receptors (α₁, α₂, β)

  • Dopamine D₁/D₂ receptors

  • Histamine H₁ receptors

  • Serotonin 5-HT₁A/2A/2C receptors

Weak muscarinic acetylcholine receptor affinity (Kᵢ = 42 nM) accounts for anticholinergic side effects at higher doses .

Clinical Efficacy Data

Social Anxiety Disorder Trials

A 12-week randomized controlled trial (N=183) demonstrated paroxetine's superiority over placebo:

Outcome MeasureParoxetine Response RatePlacebo Response RateOdds Ratio (95% CI)
CGI Global Improvement (≥2)55.0%23.9%3.88 (2.81–5.36)
Liebowitz Scale Reduction-30.5 ± 2.66-14.5 ± 2.63Δ16.0*

*Mean difference significant at p<0.001 .

Maintenance Therapy Outcomes

A 24-week relapse prevention study showed sustained efficacy:

GroupRelapse RateHazard Ratio (95% CI)
Paroxetine14%0.23 (0.12–0.42)
Placebo39%Reference

Treatment discontinuation due to adverse events occurred in 8% of paroxetine patients versus 5% with placebo .

Adverse Effect Profile

Frequency and Severity

Pooled data from phase III trials (N=1,327) reveal:

Adverse EventIncidence (Paroxetine)Incidence (Placebo)
Nausea25.5%11.8%
Somnolence26.6%9.7%
Sexual Dysfunction36.0%†32.3%†
Dry Mouth18.2%12.1%

†Male-specific data .

Discontinuation Syndrome

Abrupt cessation precipitates withdrawal symptoms in 30% of long-term users, typically resolving within 2 weeks. Tapering regimens recommend 10 mg/week reductions from initial 20–50 mg/day doses .

Recent Structural Biology Advances

Cryo-EM Binding Analysis

High-resolution (3.4 Å) structures of paroxetine-bound SERT reveal:

  • Piperidine nitrogen forms salt bridge with Asp98

  • Fluorophenyl group occupies hydrophobic pocket (Leu176, Val481)

  • Benzodioxole oxygen hydrogen-bonds with Tyr176

Conformational Effects

Paroxetine stabilizes the outward-open SERT conformation, preventing serotonin reuptake through allosteric inhibition. Mutagenesis studies confirm Asn177 as critical for high-affinity binding (ΔKᵢ >100-fold in N177A mutants) .

Pharmacokinetic Considerations

Metabolic Pathways

EnzymeContributionClinical Impact
CYP2D670%Polymorphism affects clearance
CYP3A430%Drug-drug interactions

Steady-State Parameters

ParameterValue (Mean ± SD)
Tₘₐₓ5.2 ± 1.8 hr
Cₘₐₓ61.7 ± 24.6 ng/mL
AUC₀–₂₄850 ± 310 ng·hr/mL
Half-life21 ± 4 hr

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator